NICKEL ZINC IRON OXIDE NANOPOWDER 99+per cent

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

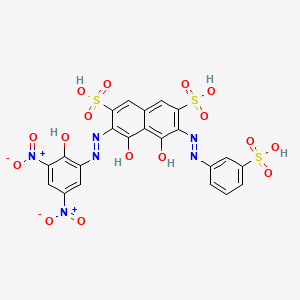

Nickel Zinc Iron Oxide Nanopowder (NiZnFe4O4) is a dark brown powder . It possesses unique properties due to its nanoscale size, such as high magnetic susceptibility, high electrical resistivity, and excellent chemical stability .

Synthesis Analysis

Nickel Zinc Iron Oxide Nanoparticles are typically less than 50 nm (XRD). They are also available in passivated, ultra-high purity, high purity, carbon-coated, and dispersed forms .Molecular Structure Analysis

The linear formula for Nickel Zinc Iron Oxide Nanopowder is NiZnFe4O4 . The molecular weight is 411.46 .Chemical Reactions Analysis

Nickel Zinc Iron Oxide Nanopowder serves as catalysts in various chemical reactions, such as hydrogenation, oxidation, and reduction reactions .Physical And Chemical Properties Analysis

Nickel Zinc Iron Oxide Nanopowder has a density of 2.81 g/mL at 25 °C (lit.) . The particle size is typically less than 100 nm (BET) . It is chemically stable and exhibits superparamagnetic properties .Scientific Research Applications

Nanotechnology in Foods

Nanotechnology, particularly using inorganic nanoparticles such as iron oxide, offers innovative approaches for enhancing the quality, safety, and nutritional value of foods. Engineered nanoparticles are being explored for use in delivering nutrients and nutraceuticals, modifying food's optical and rheological properties, and improving food packaging. However, there is a need for further research to understand the potential toxicity and behavior of these nanoparticles in food matrices and the human gastrointestinal tract (McClements & Xiao, 2017).

Biomedical Applications

Nickel Zinc Iron Oxide Nanopowders have shown promise in several biomedical applications, including drug delivery systems and cancer therapy. Zinc oxide nanoparticles, for instance, have been studied for their ability to selectively destroy tumor cells, suggesting potential for their use in anticancer therapies (Rasmussen et al., 2010).

Environmental Remediation

The photocatalytic properties of metal oxide nanoparticles, including those of Nickel Zinc Iron Oxide, are being explored for the degradation of pollutants. This application is crucial for water remediation, where these nanoparticles can help in efficiently removing organic pollutants from water through adsorption and photocatalytic degradation (Gusain et al., 2019).

Energy Storage and Conversion

Nickel Zinc Iron Oxide Nanopowders are also being researched for their potential in energy storage and conversion applications. Their unique electrochemical properties make them suitable for use in supercapacitors and batteries, contributing to the development of more efficient and sustainable energy storage systems (Zhao et al., 2019).

Antimicrobial Applications

The antimicrobial properties of Nickel Zinc Iron Oxide Nanopowders are significant for both healthcare and environmental applications. These nanoparticles have been found to exhibit toxicity towards various microorganisms, making them attractive candidates for use in antimicrobial coatings, water treatment, and healthcare products to combat microbial contamination and infections (Hoseinzadeh et al., 2017).

Safety and Hazards

Future Directions

Nickel Zinc Iron Oxide Nanopowder has potential applications in various fields. It can be used in the fabrication of magnetic nanoparticles, magnetic fluids, and magnetic devices. It also has potential uses in lithium-ion batteries and supercapacitors, biomedical applications, environmental remediation processes, sensor technology, electronics and telecommunications, and coatings and pigments .

Mechanism of Action

Target of Action

Nickel Zinc Iron Oxide Nanopowder (NiZnFe4O4) is primarily targeted towards various industrial and technological applications due to its unique physical and chemical properties . The compound’s primary targets include magnetic storage media, magnetic sensors, electromagnetic wave absorbers, catalysts, and biomedical applications .

Mode of Action

The interaction of Nickel Zinc Iron Oxide Nanopowder with its targets is primarily physical, leveraging its magnetic properties. For instance, in magnetic storage media, the compound’s high magnetic susceptibility allows it to store data effectively . In catalysts, the compound facilitates various chemical reactions .

Biochemical Pathways

In biomedical applications, its magnetic properties can be used for targeted drug delivery or magnetic hyperthermia for cancer treatment .

Result of Action

The result of Nickel Zinc Iron Oxide Nanopowder’s action depends on its application. For example, in magnetic storage media, the result is effective data storage . In catalysts, the result is the facilitation of various chemical reactions .

Action Environment

The action, efficacy, and stability of Nickel Zinc Iron Oxide Nanopowder can be influenced by environmental factors such as temperature, humidity, and pH . For instance, its magnetic properties can be affected by temperature changes .

properties

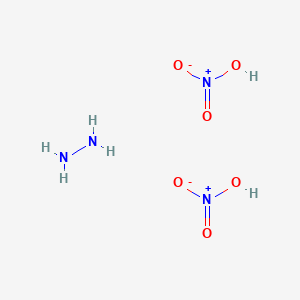

| { "Design of the Synthesis Pathway": "The synthesis of Nickel Zinc Iron Oxide nanopowder can be achieved through a co-precipitation method. This method involves the simultaneous precipitation of multiple metal ions in a solution. The ratio of the metal ions can be controlled to achieve the desired composition of the final product. The co-precipitation method is advantageous because it leads to a high degree of homogeneity in the final product.", "Starting Materials": [ "Nickel nitrate hexahydrate (Ni(NO3)2.6H2O)", "Zinc nitrate hexahydrate (Zn(NO3)2.6H2O)", "Ferric nitrate nonahydrate (Fe(NO3)3.9H2O)", "Sodium hydroxide (NaOH)", "Deionized water (H2O)" ], "Reaction": [ "1. Dissolve the Nickel nitrate hexahydrate, Zinc nitrate hexahydrate, and Ferric nitrate nonahydrate in deionized water to form a homogeneous solution.", "2. Add sodium hydroxide to the solution while stirring continuously until the pH reaches 10.", "3. Continue stirring the solution for 1 hour to ensure complete precipitation of the metal ions.", "4. Centrifuge the solution to separate the precipitate from the solution.", "5. Wash the precipitate with deionized water to remove any impurities.", "6. Dry the precipitate at 80°C for 12 hours.", "7. Mill the dried precipitate to form a nanopowder.", "8. Calcine the nanopowder at 500°C for 4 hours to obtain the final product." ] } | |

CAS RN |

12645-50-0 |

Molecular Formula |

Fe2H8NiO4Zn |

Molecular Weight |

307.823 |

IUPAC Name |

iron;nickel;zinc;tetrahydrate |

InChI |

InChI=1S/2Fe.Ni.4H2O.Zn/h;;;4*1H2; |

InChI Key |

ZRSQUVGYYDWRSE-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[Fe].[Fe].[Ni].[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)